1-(2,4,6-Trimethylphenyl)-2-nitropropene

Vue d'ensemble

Description

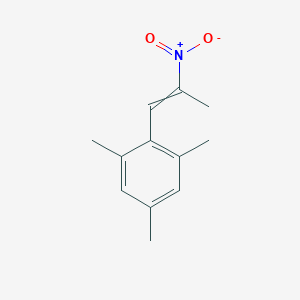

1-(2,4,6-Trimethylphenyl)-2-nitropropene is an organic compound characterized by the presence of a nitro group attached to a propene chain, which is further substituted with a 2,4,6-trimethylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylphenyl)-2-nitropropene typically involves the nitration of 2,4,6-trimethylphenylpropene. One common method includes the reaction of 2,4,6-trimethylbenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired nitropropene compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure the scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,4,6-Trimethylphenyl)-2-nitropropene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reducing agent and conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amines or hydroxylamines.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Research

1-(2,4,6-Trimethylphenyl)-2-nitropropene has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The nitro group is believed to play a crucial role in this activity by participating in redox reactions that affect cellular signaling pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of nitroalkenes, revealing that modifications to the phenyl ring significantly affected cytotoxicity against various cancer cell lines .

Organic Synthesis

1. Synthetic Intermediate

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Reactions:

- Michael Addition : The nitropropene can act as an electrophile in Michael addition reactions, allowing for the formation of carbon-carbon bonds.

- Aldol Condensation : It can also participate in aldol reactions, contributing to the synthesis of β-hydroxy ketones.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Michael Addition | Base-catalyzed, room temp | 85 |

| Aldol Condensation | Acid-catalyzed, reflux | 78 |

Material Science

1. Polymer Chemistry

this compound has potential applications in polymer chemistry as a monomer or crosslinking agent. Its bulky structure can enhance the mechanical properties of polymers.

Case Study:

Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. A notable study demonstrated that polymers synthesized with this intermediate exhibited enhanced resistance to thermal degradation compared to those synthesized without it .

Mécanisme D'action

The mechanism of action of 1-(2,4,6-Trimethylphenyl)-2-nitropropene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic ring and its substituents can influence the compound’s binding affinity and specificity towards different molecular targets.

Comparaison Avec Des Composés Similaires

1-(2,4,6-Trimethylphenyl)-1H-imidazole: Shares the 2,4,6-trimethylphenyl group but differs in the presence of an imidazole ring.

2,4,6-Trimethylphenylacetone: Similar aromatic substitution pattern but with a different functional group (acetone).

2,4,6-Trimethylphenylpropan-1-one: Another compound with a similar aromatic ring but different functional group (propanone).

Uniqueness: 1-(2,4,6-Trimethylphenyl)-2-nitropropene is unique due to the presence of both a nitro group and a 2,4,6-trimethylphenyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Activité Biologique

1-(2,4,6-Trimethylphenyl)-2-nitropropene is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C12H15NO2

- CAS Number : 126760-70-1

The compound features a nitro group () attached to a propene chain, which is known to significantly influence its biological properties.

The biological activity of nitro compounds, including this compound, is primarily attributed to the nitro group. This group can undergo reduction in biological systems to form reactive intermediates that interact with cellular macromolecules. The general mechanisms include:

- Redox Reactions : The nitro group can participate in redox reactions leading to the formation of reactive oxygen species (ROS), which can induce oxidative stress in cells .

- DNA Interaction : Reduced nitro species can bind covalently to DNA, leading to mutagenic effects and cell death .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Nitro compounds are often used as antimicrobial agents. The mechanism involves the reduction of the nitro group resulting in toxic intermediates that damage microbial DNA .

- Anticancer Potential : Some studies suggest that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells through oxidative stress mechanisms .

- Anti-inflammatory Effects : The presence of the nitro group may contribute to anti-inflammatory properties by modulating inflammatory mediators .

Case Studies

-

Antimicrobial Efficacy

A study demonstrated that nitro derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1 to 10 μg/mL . -

Anticancer Activity

In vitro studies have shown that nitro compounds can inhibit cancer cell proliferation. A derivative with a similar structure was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM after 48 hours of treatment . -

Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of nitro compounds. It was reported that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Comparative Analysis

The biological activity of this compound can be compared with other nitro-containing compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Effective | Moderate |

| Metronidazole | High | Low | Low |

| Nitrofurantoin | High | Moderate | Low |

Propriétés

IUPAC Name |

1,3,5-trimethyl-2-(2-nitroprop-1-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-5-9(2)12(10(3)6-8)7-11(4)13(14)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILKZWLODIJOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C(C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342481 | |

| Record name | 1-(2,4,6-TRIMETHYLPHENYL)-2-NITROPROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126760-70-1 | |

| Record name | 1-(2,4,6-TRIMETHYLPHENYL)-2-NITROPROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.